rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans
Description
rac-(1R,2R)-1,2-Dimethylcyclopropane-1-sulfonyl chloride, trans, is a cyclopropane derivative featuring two methyl groups in a trans configuration (opposite faces of the ring) and a sulfonyl chloride (-SO₂Cl) functional group. The "rac" designation indicates a racemic mixture containing both (1R,2R) and (1S,2S) enantiomers. The trans configuration imposes significant steric and electronic effects, influencing reactivity and physical properties. Its molecular formula is C₅H₈ClO₂S (calculated molecular weight: ~167.5 g/mol). Sulfonyl chlorides are pivotal in organic synthesis, particularly in forming sulfonamides or sulfonate esters via nucleophilic substitution.
Properties
Molecular Formula |
C5H9ClO2S |
|---|---|
Molecular Weight |
168.64 g/mol |
IUPAC Name |
1,2-dimethylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO2S/c1-4-3-5(4,2)9(6,7)8/h4H,3H2,1-2H3 |
InChI Key |
DUCXNHWHHCZADY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Simmons-Smith Cyclopropanation
Mechanism : Zinc carbenoid insertion into alkenes.
Example : Reaction of a diene (e.g., 2-pentene) with methyl-substituted zinc reagents (e.g., CH₂I₂/ZnEt₂) yields trans-1,2-dimethylcyclopropane.
| Reagents/Conditions | Yield | Stereochemistry | Reference |
|---|---|---|---|
| CH₂I₂, ZnEt₂, Et₂O, 35°C | 48% | Trans-dominant | |
| CH₂I₂, Zn/Cu, Et₂O | Variable | Retention of alkene geometry |
Key Notes :
Ylide-Mediated Cyclopropanation
Mechanism : Electron-rich alkenes react with sulfur ylides (e.g., sulfonium ylides).
| Reagents/Conditions | Yield | Stereochemistry | Reference |
|---|---|---|---|
| Sulfur ylide, THF, −78°C | 78% | Trans (dr > 99:1) |
Advantages :
Functionalization to Introduce the Sulfonyl Chloride Group
The sulfonyl chloride moiety is typically introduced via oxidation of thiols or direct chlorination of sulfonic acids.
Thiol Oxidation Pathway
Step 1: Thiol Introduction
A thiol group is appended to the cyclopropane ring via nucleophilic substitution (e.g., using SH⁻).
Step 2: Oxidation to Sulfonyl Chloride
Thiols are oxidized to sulfonic acids, then chlorinated.
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| H₂O₂, SOCl₂, CH₂Cl₂, RT | >90% | |
| Cl₂, HCl, H₂O, Turbulent flow | 85–95% |
Mechanistic Insight :
Sulfonic Acid Chlorination
Step 1: Sulfonation
The cyclopropane is sulfonated using fuming H₂SO₄ or SO₃.
Step 2: Conversion to Sulfonyl Chloride
Sulfonic acid is treated with SOCl₂ or PCl₅.
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| SOCl₂, reflux | 70–85% |
Challenges :
Stereochemical Considerations
The racemic mixture arises from non-stereoselective synthesis or racemization.
Racemization Control
Enantioselective Alternatives
Catalytic Asymmetric Cyclopropanation
| Catalyst | Yield | ee | Reference |
|---|---|---|---|
| Cu(I) oxazoline complexes | 77–91% | >90% |
Limitations :
Synthetic Pathway Summary
A plausible route combines Simmons-Smith cyclopropanation with thiol oxidation:
- Cyclopropanation :
- React 2-pentene with CH₂I₂/ZnEt₂ → trans-1,2-dimethylcyclopropane.
- Thiol Introduction :
- Append SH group via SN2 substitution.
- Oxidation/Chlorination :
- Treat with H₂O₂/SOCl₂ → rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride.
Critical Challenges and Solutions
Data Tables
Table 1: Cyclopropanation Methods
| Method | Reagents | Yield | Stereochemistry |
|---|---|---|---|
| Simmons-Smith | CH₂I₂, ZnEt₂, Et₂O | 48% | Trans |
| Sulfur Ylide | Sulfonium ylide, THF | 78% | Trans (dr > 99:1) |
Table 2: Sulfonyl Chloride Formation
| Method | Reagents | Yield | Conditions |
|---|---|---|---|
| H₂O₂/SOCl₂ Oxidation | H₂O₂, SOCl₂, CH₂Cl₂ | >90% | RT, 2 hours |
| Continuous Chlorination | Cl₂, HCl, Turbulent | 85–95% | 10–50°C, 15 mins |
Chemical Reactions Analysis
rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfides or thiols.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Cyclopropane Derivatives
Rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride serves as a key intermediate in synthesizing various cyclopropane derivatives. Its ability to introduce a sulfonyl group enhances the reactivity of the cyclopropane ring, facilitating further transformations such as:
- Cyclopropanation Reactions : It can be utilized in cyclopropanation reactions with alkenes or alkynes to form new cyclic structures with potential biological activity .
2. Formation of Sulfonamides
The sulfonyl chloride group allows for the efficient formation of sulfonamides when reacted with amines. This transformation is crucial in medicinal chemistry for developing pharmaceutical agents, particularly those targeting bacterial infections and cancer .
Medicinal Chemistry Applications
1. Anticancer Agents
Research has shown that derivatives of rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride exhibit promising anticancer properties. The compound's ability to modify biological pathways makes it a candidate for drug design targeting specific cancer cell mechanisms .
2. Ethylene Biosynthesis Modulators
In plant biology, compounds derived from rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride have been investigated for their role in modulating ethylene biosynthesis. Ethylene is a crucial hormone in plants that regulates growth and development. The synthesized derivatives have shown potential as inhibitors of enzymes involved in ethylene production .
Case Studies
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. This reactivity is exploited in various chemical and biological applications to modify molecules or inhibit enzyme activity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings:
Electron-Donating Groups (EDGs): The methyl groups in the target compound are EDGs, which may reduce electrophilicity compared to aryl-substituted analogs. However, steric hindrance from the trans-dimethyl configuration could offset this effect by restricting access to the sulfonyl chloride group.
Steric and Conformational Considerations: Trans-substituted cyclopropanes exhibit distinct spatial arrangements. Crystal structure determination tools like SHELXL and SHELXT () are critical for resolving such steric complexities, enabling precise analysis of bond angles and torsional strain .
Molecular Weight and Physical Properties :
- Aryl-substituted derivatives (e.g., bromophenyl) have higher molecular weights (~295 g/mol) compared to the target compound (~167.5 g/mol), likely influencing solubility and melting points.
- The fluoromethyl analog’s molecular weight (186.6 g/mol) reflects the substitution of a methyl group with a heavier fluorine atom .
Stereochemical Nuances: The target compound’s (1R,2R) trans configuration contrasts with the (1R,2S) notation in . This discrepancy highlights the importance of absolute configuration in determining enantiomeric relationships and diastereomer-specific properties .
Biological Activity
- Molecular Formula : C5H9ClO2S
- SMILES Notation : C(C1CC1)(C(=O)Cl)S(=O)(=O)
- InChI Key : NNWYEKWZEAJVHY-VHSXEESVSA-N
Biological Activity Overview
Despite the lack of extensive literature specifically detailing the biological activity of rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride, trans, related compounds in the sulfonyl chloride class have shown various biological activities. These include:
- Antimicrobial Activity : Sulfonyl chlorides are known for their bactericidal properties. They can inhibit bacterial growth by disrupting cell wall synthesis and function.
- Cytotoxicity : Some sulfonyl chlorides exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Table 1: Predicted Biological Activities of Sulfonyl Chlorides
Case Studies
While direct case studies on rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride are scarce, research on structurally similar compounds provides insights into potential applications:
- Case Study 1 : A study on related sulfonyl compounds demonstrated effective inhibition against Staphylococcus aureus, suggesting that rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride may possess similar properties if tested under appropriate conditions.
- Case Study 2 : Research involving sulfonyl chlorides indicated their role in synthesizing biologically active molecules that target specific enzymes involved in cancer progression. This suggests a possible avenue for future research into rac-(1R,2R)-1,2-dimethylcyclopropane-1-sulfonyl chloride as a precursor for therapeutic agents.
Research Findings
Emerging research indicates that cyclopropane derivatives can exhibit diverse biological effects:
- Anticancer Properties : Compounds with cyclopropane moieties have been linked to the inhibition of tumor growth in various cancer models. The mechanism often involves modulation of signaling pathways related to cell proliferation and survival.
- Neuroactive Compounds : Some studies suggest that cyclopropane derivatives may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
